

# **Application Notes and Protocols for In Vivo Studies of CB-839 (Telaglenastat)**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | SPC 839  |           |
| Cat. No.:            | B1681060 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### Introduction:

CB-839, also known as Telaglenastat, is a potent, selective, and orally bioavailable inhibitor of glutaminase (GLS), a key enzyme in the metabolic pathway of glutamine.[1] Many tumor cells exhibit a high dependence on glutamine for energy production and the synthesis of essential macromolecules, a phenomenon often referred to as "glutamine addiction."[2] By inhibiting glutaminase, CB-839 disrupts cancer cell metabolism, leading to reduced proliferation and, in some cases, cell death.[3] These characteristics make CB-839 a promising therapeutic agent currently under investigation in multiple clinical trials for various solid tumors and hematologic malignancies.[4][5] This document provides a detailed overview of the in vivo experimental protocols for evaluating the efficacy of CB-839, based on published preclinical studies.

## **Mechanism of Action: Glutaminase Inhibition**

CB-839 is a first-in-class, oral, small-molecule inhibitor that allosterically targets and selectively inhibits both splice variants of glutaminase (KGA and GAC).[1][4] Glutaminase catalyzes the conversion of glutamine to glutamate, which is a critical step for the entry of glutamine into the tricarboxylic acid (TCA) cycle.[2] Inhibition of this enzyme by CB-839 leads to a significant reduction in intracellular glutamate levels and downstream metabolites of the TCA cycle.[1][6] This disruption of cellular metabolism results in decreased production of ATP and glutathione, ultimately impairing the growth and survival of cancer cells that are dependent on glutamine.[3]



Figure 1: Mechanism of Action of CB-839.

## In Vivo Experimental Protocols

The following protocols are synthesized from preclinical studies evaluating CB-839 in various cancer models.

## **Xenograft Tumor Model Protocol**

This protocol outlines the general procedure for establishing and utilizing xenograft models to assess the anti-tumor activity of CB-839.

#### Materials:

- CB-839 (Telaglenastat)
- Vehicle solution (e.g., 0.5% methylcellulose, 0.2% Tween-80 in water)
- Cancer cell lines (e.g., HCC-1806 for triple-negative breast cancer, CAL-27 for head and neck squamous cell carcinoma, H460 for lung cancer)[1][7][8]
- Immunocompromised mice (e.g., female SCID/Bg mice, nude mice)[6][8]
- Matrigel (or similar basement membrane matrix)
- Calipers for tumor measurement
- · Standard animal housing and care facilities

### Procedure:

- Cell Culture: Culture the selected cancer cell line under standard conditions recommended by the supplier.
- Animal Acclimatization: Acclimatize the mice to the facility for at least one week prior to the experiment.
- Tumor Cell Implantation:



- Harvest cancer cells during their exponential growth phase.
- Resuspend the cells in a mixture of sterile phosphate-buffered saline (PBS) and Matrigel (typically a 1:1 ratio).
- Subcutaneously inject the cell suspension (e.g., 2.5 x 10<sup>6</sup> cells in 0.1 mL) into the flank or mammary fat pad of each mouse.
- Tumor Growth Monitoring:
  - Monitor the mice regularly for tumor formation.
  - Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
  - Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
- Randomization and Treatment Initiation:
  - When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³),
     randomize the mice into treatment and control groups.
  - Administer CB-839 orally (p.o.) via gavage at the desired dose and schedule (e.g., twice daily, BID). The vehicle solution is administered to the control group.
- Data Collection and Endpoints:
  - Continue to monitor tumor volume and body weight throughout the study.
  - Primary endpoints typically include tumor growth inhibition (TGI) and changes in body weight (as a measure of toxicity).
  - At the end of the study (defined by a specific time point or when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies, western blotting, immunohistochemistry).





Click to download full resolution via product page

Figure 2: General Workflow for a Xenograft Study.

## **Combination Therapy Protocol (CB-839 with Radiation)**

This protocol is adapted from studies investigating the synergistic effects of CB-839 and ionizing radiation (IR).[7][9]

#### Procedure:

- Xenograft Model Establishment: Follow steps 1-4 of the Xenograft Tumor Model Protocol.
- Treatment Groups: Randomize mice into four groups:
  - Vehicle control
  - CB-839 alone
  - o Ionizing Radiation (IR) alone
  - CB-839 in combination with IR
- Treatment Administration:
  - Begin administration of CB-839 or vehicle as per the defined schedule.
  - At a specified time after the initiation of CB-839 treatment, irradiate the tumors of the IR and combination therapy groups with a single dose of radiation.
- Data Collection and Endpoints: Monitor tumor growth and body weight as described previously. The primary endpoint is to assess if the combination therapy results in significantly greater tumor growth delay compared to either monotherapy.

# **Quantitative Data Summary**



The following tables summarize key quantitative data from preclinical in vivo studies of CB-839.

Table 1: Antitumor Activity of CB-839 in Xenograft Models

| Cancer<br>Type                          | Cell Line           | Mouse<br>Strain  | CB-839<br>Dose    | Treatmen<br>t Duration | Tumor<br>Growth<br>Inhibition<br>(TGI)                     | Referenc<br>e |
|-----------------------------------------|---------------------|------------------|-------------------|------------------------|------------------------------------------------------------|---------------|
| Triple-<br>Negative<br>Breast<br>Cancer | Patient-<br>Derived | SCID/Bg          | 200 mg/kg,<br>BID | 28 days                | Significant<br>antitumor<br>activity                       | [1]           |
| HER2+<br>Breast<br>Cancer               | JIMT-1              | Not<br>Specified | 200 mg/kg,<br>BID | Not<br>Specified       | Significant<br>antitumor<br>activity                       | [1]           |
| Head and Neck Squamous Cell Carcinoma   | CAL-27              | Not<br>Specified | Not<br>Specified  | Not<br>Specified       | Reduced<br>tumor<br>growth (in<br>combinatio<br>n with IR) | [7]           |
| Lung<br>Cancer                          | H460                | Nude             | Not<br>Specified  | Short-term             | Increased response to radiotherap y by 30%                 | [8]           |

Table 2: In Vitro Antiproliferative Activity of CB-839



| Cell Line  | Cancer Type                      | IC50 (μM) | Reference |
|------------|----------------------------------|-----------|-----------|
| HCC1806    | Triple-Negative Breast<br>Cancer | < 0.1     | [6]       |
| MDA-MB-231 | Triple-Negative Breast<br>Cancer | ~ 0.2     | [6]       |
| T47D       | ER+ Breast Cancer                | > 10      | [6]       |
| HG-3       | Chronic Lymphocytic<br>Leukemia  | 0.41      | [10]      |
| MEC-1      | Chronic Lymphocytic<br>Leukemia  | 66.2      | [10]      |

# **Pharmacodynamic and Biomarker Analysis**

To confirm the on-target activity of CB-839 in vivo, pharmacodynamic (PD) studies are essential.

## Protocol for PD Analysis:

- Sample Collection: At the end of the in vivo study, or at specified time points after the final dose, collect tumor tissue and blood samples.
- Metabolite Extraction: Rapidly freeze tumor tissue in liquid nitrogen and perform metabolite extraction using appropriate solvents (e.g., methanol/acetonitrile/water).
- Metabolite Analysis: Analyze the levels of glutamine, glutamate, and other TCA cycle intermediates using techniques such as liquid chromatography-mass spectrometry (LC-MS).
- Biomarker Assessment: Evaluate the expression of potential biomarkers of sensitivity, such as GAC protein levels, in tumor tissues via western blotting or immunohistochemistry.[1]

## **Expected Outcomes:**

 A significant decrease in the intratumoral ratio of glutamate to glutamine in CB-839-treated animals compared to controls.



Reduced levels of downstream TCA cycle intermediates in tumors from the treatment group.
 [6]

This comprehensive set of protocols and data provides a foundational framework for researchers to design and execute in vivo studies to further investigate the therapeutic potential of CB-839.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Antitumor activity of the glutaminase inhibitor CB-839 in triple-negative breast cancer -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models -PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutaminase Inhibitor CB-839 Increases Radiation Sensitivity of Lung Tumor Cells and Human Lung Tumor Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Studies of CB-839 (Telaglenastat)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681060#spc-839-in-vivo-experimental-protocol]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com